molecular formula C16H13N3O6S B2518070 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 476641-61-9

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2518070
CAS No.: 476641-61-9
M. Wt: 375.36
InChI Key: FXQGGLCGJAWQGO-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, commonly known as DMF-NF, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMF-NF belongs to the class of nitrofuran compounds and is synthesized through a multistep process.

Scientific Research Applications

Nitrofurans in Disease Treatment and Management

Nitrofurans, including compounds with similar structural features to N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, have been extensively researched for their medicinal properties. Nitazoxanide, a related nitrothiazole compound, has been explored for its broad-spectrum antiviral, antibacterial, and antiparasitic activities. It shows potential in treating infections caused by Gram-positive and Gram-negative bacteria, parasites, certain viruses, and has been proposed for treating symptoms of coronavirus infection. The mechanism of action is attributed to interference with pyruvate-ferredoxin oxidoreductase, crucial for anaerobic energy metabolism in pathogens (Bharti et al., 2021).

Antitumor Activity

Compounds structurally related to the query compound, particularly imidazole derivatives, have been reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole derivatives, have shown potential in preclinical testing for new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, which share a similar thiazole core with the query compound, has focused on developing alternative antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showing significant potential as therapeutic agents (Raut et al., 2020).

Nitrofurans in Urinary Tract Infection Management

Nitrofurans, such as nitrofurantoin and nitrofurazone, have been established in clinical use for their effectiveness against a wide spectrum of bacteria, including common urinary tract pathogens. Their primary use in treating genitourinary infections highlights the continued interest in nitrofurans for medical applications, particularly in an era of growing bacterial resistance to antibacterials (Guay, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For instance, some compounds with similar structures are known to inhibit bacterial RNA polymerase, suggesting potential antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis process, and investigation of its potential applications in areas such as medicine or materials science .

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-23-9-3-4-10(13(7-9)24-2)11-8-26-16(17-11)18-15(20)12-5-6-14(25-12)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQGGLCGJAWQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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